molecular formula C18H17Cl2N3O2 B12461950 PQ401 hydrochloride

PQ401 hydrochloride

Cat. No.: B12461950
M. Wt: 378.2 g/mol
InChI Key: ZBWKDYHRHOPCRG-UHFFFAOYSA-N
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Description

PQ401 hydrochloride is a compound known for its inhibitory effects on the insulin-like growth factor I receptor (IGF-1R).

Preparation Methods

Synthetic Routes and Reaction Conditions

PQ401 hydrochloride is synthesized through a series of chemical reactions involving diarylurea derivatives. The synthesis typically involves the reaction of 5-chloro-2-methoxyaniline with 2-methyl-4-quinolinecarboxylic acid, followed by the formation of the urea derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

PQ401 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .

Mechanism of Action

PQ401 hydrochloride exerts its effects by inhibiting the autophosphorylation of the IGF-1R kinase domain. This inhibition disrupts the IGF-1R signaling pathway, leading to decreased cell proliferation and increased apoptosis. The compound specifically targets the IGF-1R pathway, which is crucial for cancer cell survival and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PQ401 hydrochloride is unique due to its high selectivity for the IGF-1R pathway and its ability to induce apoptosis in cancer cells. Its neutral form is particularly effective in disrupting bacterial membranes, making it a promising candidate for antimicrobial development .

Properties

Molecular Formula

C18H17Cl2N3O2

Molecular Weight

378.2 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea;hydrochloride

InChI

InChI=1S/C18H16ClN3O2.ClH/c1-11-9-15(13-5-3-4-6-14(13)20-11)21-18(23)22-16-10-12(19)7-8-17(16)24-2;/h3-10H,1-2H3,(H2,20,21,22,23);1H

InChI Key

ZBWKDYHRHOPCRG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)NC3=C(C=CC(=C3)Cl)OC.Cl

Origin of Product

United States

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